molecular formula C28H25FN2O3S B11677982 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11677982
M. Wt: 488.6 g/mol
InChI Key: RVYVZICLYUOAJI-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a carbazole moiety, a 4-fluorophenyl group, and a 4-methylbenzenesulfonamide backbone. Carbazole-based compounds are widely studied for their biological activities, including anticancer, antimicrobial, and circadian clock-modulating properties . The presence of the 4-fluorophenyl substituent enhances electronic interactions and metabolic stability, while the 4-methylbenzenesulfonamide group contributes to solubility and target binding affinity.

Properties

Molecular Formula

C28H25FN2O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25FN2O3S/c1-20-10-16-24(17-11-20)35(33,34)31(22-14-12-21(29)13-15-22)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3

InChI Key

RVYVZICLYUOAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar functional groups. The fluorophenyl group can participate in hydrophobic interactions, and the sulfonamide group can act as a hydrogen bond acceptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthetic Yield Biological Relevance Source
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide (Target) Not explicitly stated ~500–550 (estimated) 4-Fluorophenyl, 4-methylbenzenesulfonamide Not reported Circadian clock modulation (inferred from KL022 derivative)
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide C₂₇H₂₆N₂O₄S 474.575 2-Furylmethyl Not reported Antimicrobial potential (structural similarity to sulfonamide antibiotics)
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide C₂₉H₂₈N₂O₄S 500.613 4-Methoxyphenyl Not reported Enhanced solubility due to methoxy group
N-(3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide C₂₉H₂₅Cl₂N₂O₄S ~585 (estimated) 3,6-Dichlorocarbazole, 4-methoxyphenyl Not reported Increased halogen-induced binding affinity (e.g., kinase inhibition)
KL022: N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide C₂₃H₂₂FN₂O₃S 429.50 Methanesulfonamide (simpler sulfonamide) 44.6% Circadian clock modulation (high potency in vitro)
N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide (Industrial grade) C₂₄H₂₅N₂O₃S 433.59 N,4-Dimethylbenzenesulfonamide Not reported Scalable synthesis for pharmaceutical intermediates

Key Observations:

Structural Modifications and Electronic Effects: The 4-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability compared to the 4-methoxyphenyl analog (electron-donating) .

Synthetic Efficiency :

  • KL022, a methanesulfonamide analog, was synthesized with a moderate yield (44.6%) via nucleophilic substitution using carbazole and epoxide intermediates . The target compound likely follows a similar pathway, though yields are unreported.

Biological Activity :

  • Carbazole-sulfonamide hybrids are implicated in circadian rhythm regulation , as demonstrated by KL022’s role in cryptochrome stabilization . The target compound’s 4-methylbenzenesulfonamide group may offer enhanced pharmacokinetics over KL022’s simpler methanesulfonamide.
  • Antimicrobial activity is suggested for furylmethyl-substituted analogs, though this remains untested for the target compound .

Industrial Applicability :

  • The N,4-dimethylbenzenesulfonamide derivative is produced industrially, highlighting the scalability of carbazole-sulfonamide synthesis . This contrasts with halogenated derivatives, which may require more complex purification steps .

Biological Activity

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Carbazole moiety : Known for its photoconductive and fluorescent properties.
  • Hydroxypropyl group : Enhances solubility and biological interactions.
  • Fluorophenyl substituent : Imparts unique electronic properties.
  • Sulfonamide functional group : Important for biological activity.

Its molecular formula is C22H24FN2O3SC_{22}H_{24}FN_{2}O_{3}S with a molecular weight of approximately 432.95 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cryptochrome Modulation : The compound acts as a modulator of cryptochrome proteins, which are essential in regulating circadian rhythms and various signaling pathways. This modulation can influence cellular processes, making it a candidate for therapeutic applications in sleep disorders and metabolic diseases .
  • Binding Affinity : Interaction studies have shown that the compound can bind to specific receptors and enzymes, influencing their activity and potentially leading to therapeutic effects in cancer treatment and neurodegenerative disorders .

Biological Activities

This compound exhibits several biological activities, including:

Case Study 1: Antitumor Activity

A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated strong inhibitory effects on melanoma cell lines by inducing apoptosis through caspase activation. This suggests that similar compounds may also exhibit antitumor properties through apoptosis induction .

Case Study 2: Neuroprotection

Research on N-substituted carbazoles indicates that modifications at the N-position can significantly enhance neuroprotective effects against glutamate-induced neuronal injury. Compounds with specific substituents showed considerable protective effects at low concentrations, suggesting potential applications in neurodegenerative disease therapies .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism
ECCAAntitumorInduces apoptosis via caspase activation
9H-CarbazoleNeuroprotectiveAntioxidative effects protecting neuronal cells
N-substituted CarbazolesAntimicrobial, AnticancerModulates various biological pathways

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